molecular formula C21H16N4 B14216744 Pyridine, 2,2',2'',2'''-methanetetrayltetrakis- CAS No. 562104-55-6

Pyridine, 2,2',2'',2'''-methanetetrayltetrakis-

Cat. No.: B14216744
CAS No.: 562104-55-6
M. Wt: 324.4 g/mol
InChI Key: GYJQLOWXJUHSPM-UHFFFAOYSA-N
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Description

Pyridine, 2,2’,2’‘,2’‘’-methanetetrayltetrakis- is an organic compound with the chemical formula C11H10N2. It is a derivative of pyridine, a basic heterocyclic organic compound. Pyridine, 2,2’,2’‘,2’‘’-methanetetrayltetrakis- is known for its unique structure, which includes multiple pyridine rings connected through a central methanetetrayl group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyridine, 2,2’,2’‘,2’‘’-methanetetrayltetrakis- can be synthesized through several methods. One common synthetic route involves the condensation reaction between pyridine and formaldehyde. This reaction typically occurs under acidic conditions, where pyridine acts as a nucleophile, attacking the electrophilic carbon of formaldehyde, leading to the formation of the desired compound .

Another method involves the oxidation of pyridine with methane formaldehyde. This reaction requires the presence of an oxidizing agent, such as hydrogen peroxide or a metal catalyst, to facilitate the oxidation process .

Industrial Production Methods

In industrial settings, the production of pyridine, 2,2’,2’‘,2’‘’-methanetetrayltetrakis- often involves large-scale condensation reactions using pyridine and formaldehyde as starting materials. The reaction is carried out in a controlled environment to ensure high yield and purity of the final product. The reaction mixture is typically heated to accelerate the reaction rate, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2,2’,2’‘,2’‘’-methanetetrayltetrakis- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), acylating agents (acetyl chloride).

Major Products Formed

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives, depending on the reagents used.

Mechanism of Action

The mechanism of action of pyridine, 2,2’,2’‘,2’‘’-methanetetrayltetrakis- involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence enzymatic activity and other biochemical processes . Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes, which are crucial for many biological functions .

Properties

CAS No.

562104-55-6

Molecular Formula

C21H16N4

Molecular Weight

324.4 g/mol

IUPAC Name

2-(tripyridin-2-ylmethyl)pyridine

InChI

InChI=1S/C21H16N4/c1-5-13-22-17(9-1)21(18-10-2-6-14-23-18,19-11-3-7-15-24-19)20-12-4-8-16-25-20/h1-16H

InChI Key

GYJQLOWXJUHSPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC=CC=N2)(C3=CC=CC=N3)C4=CC=CC=N4

Origin of Product

United States

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